2,3-Dimethylbut-3-enal
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Overview
Description
2,3-Dimethylbut-3-enal is an organic compound with the molecular formula C6H10O. It is an enal, which means it contains both an alkene (double bond) and an aldehyde (carbonyl group) functional group. This compound is of interest in various chemical research and industrial applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dimethylbut-3-enal can be synthesized through several methods. One common approach involves the aldol condensation of acetone with acetaldehyde, followed by dehydration to form the enal. The reaction typically requires a base catalyst such as sodium hydroxide or potassium hydroxide and is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process would likely include steps for purification and isolation of the compound, such as distillation or crystallization, to achieve the desired purity levels for commercial use.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylbut-3-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The double bond in the enal can participate in electrophilic addition reactions, such as halogenation or hydrohalogenation, to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (Cl2, Br2) in the presence of a solvent like dichloromethane.
Major Products Formed
Oxidation: 2,3-Dimethylbut-3-enoic acid.
Reduction: 2,3-Dimethylbut-3-enol.
Substitution: 2,3-Dimethyl-3-chlorobutanal or 2,3-Dimethyl-3-bromobutanal.
Scientific Research Applications
2,3-Dimethylbut-3-enal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme-catalyzed reactions involving aldehydes and alkenes.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, may involve this compound.
Industry: It can be used in the production of fragrances, flavors, and other specialty chemicals due to its reactive functional groups.
Mechanism of Action
The mechanism by which 2,3-Dimethylbut-3-enal exerts its effects depends on the specific reaction or application. In general, the aldehyde group can act as an electrophile, participating in nucleophilic addition reactions, while the double bond can undergo electrophilic addition or substitution reactions. The molecular targets and pathways involved would vary based on the specific context of its use, such as enzyme interactions in biological systems or catalytic processes in industrial applications.
Comparison with Similar Compounds
Similar Compounds
3-Methylbut-2-enal: Similar structure but with one less methyl group.
2,3-Dimethylbut-2-ene: Lacks the aldehyde group, only contains the double bond.
2,3-Dimethylbut-2-ane: Saturated hydrocarbon with no double bond or aldehyde group.
Uniqueness
2,3-Dimethylbut-3-enal is unique due to the presence of both an alkene and an aldehyde functional group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and various research applications.
Properties
IUPAC Name |
2,3-dimethylbut-3-enal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-5(2)6(3)4-7/h4,6H,1H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FULBADAVZOAOHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C(=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10536345 |
Source
|
Record name | 2,3-Dimethylbut-3-enal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10536345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80719-79-5 |
Source
|
Record name | 2,3-Dimethylbut-3-enal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10536345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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